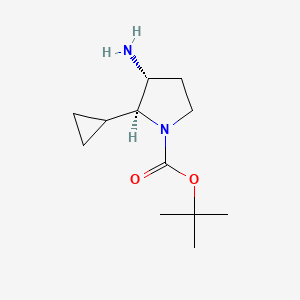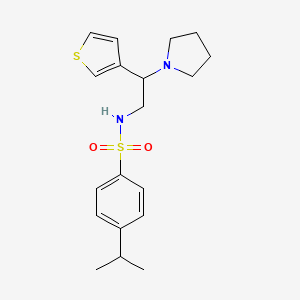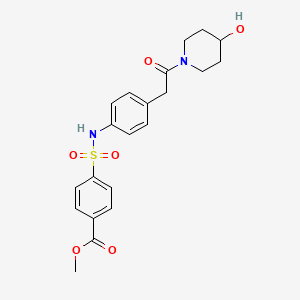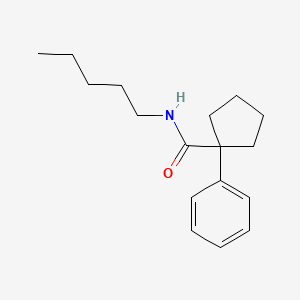
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as INDA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. INDA is a small molecule that has been synthesized using various methods and has been shown to have a unique mechanism of action that affects various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antiallergic Agents
Research on related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides, has shown promising results in the development of novel antiallergic compounds. These compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have been found significantly potent in antiallergic activity assays, demonstrating their potential as therapeutic agents in allergy treatment. This indicates the relevance of similar structures in synthesizing compounds with antiallergic properties (Menciu et al., 1999).
Antimicrobial and Anticancer Applications
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of pyrimidinones and oxazinones fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor Agents
Research into dual inhibitors targeting thymidylate synthase and dihydrofolate reductase has resulted in compounds that offer potential as antitumor agents. The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, for example, have led to the discovery of compounds with significant inhibitory activities against human tumor cells in culture. These findings suggest the compound's framework could be beneficial in cancer therapy (Gangjee et al., 2009).
Crystal Structure Analysis
The study of crystal structures of related acetamide derivatives has provided insight into the molecular conformations and interactions, which is crucial for understanding the bioactivity and designing new compounds with enhanced efficacy. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate has revealed a folded conformation stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Antioxidant Activity
Indole derivatives, such as those synthesized by condensation reactions involving 1H-indole carbaldehyde oxime, have been explored for their antioxidant activity. These studies have identified compounds exhibiting significant antioxidant properties, indicating the potential of this compound analogs in developing antioxidant agents (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-8-17(23)21(11-20-12)10-16(22)18-7-6-13-9-19-15-5-3-2-4-14(13)15/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXESXYIQSGKTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)


![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)

![1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825301.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
